molecular formula C10H12Cl2O B1532978 1-(3,5-Dichlorophenyl)-2-methylpropan-1-ol CAS No. 1341140-47-3

1-(3,5-Dichlorophenyl)-2-methylpropan-1-ol

Cat. No.: B1532978
CAS No.: 1341140-47-3
M. Wt: 219.1 g/mol
InChI Key: YYSUKKXLINORJZ-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-2-methylpropan-1-ol is a halogenated secondary alcohol characterized by a 3,5-dichlorophenyl group attached to a branched propanol chain. The chlorine substituents on the aromatic ring impart strong electron-withdrawing effects, influencing the compound's acidity, solubility, and reactivity.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O/c1-6(2)10(13)7-3-8(11)5-9(12)4-7/h3-6,10,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSUKKXLINORJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC(=CC(=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichlorophenyl)-2-methylpropan-1-ol typically involves the reaction of 3,5-dichlorobenzaldehyde with isobutylmagnesium bromide, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted phenyl derivatives .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a dichlorophenyl group attached to a 2-methylpropan-1-ol structure. Its molecular formula is C11H14Cl2C_{11}H_{14}Cl_2, with a molecular weight of approximately 248.15 g/mol. The synthesis typically involves nucleophilic substitution reactions, where 3,5-dichlorobenzyl chloride reacts with 2-amino-2-methylpropan-1-ol under basic conditions. This reaction pathway is crucial for producing the compound in both laboratory and industrial settings.

Biological Activities

Antimicrobial Properties
Research indicates that 1-(3,5-Dichlorophenyl)-2-methylpropan-1-ol exhibits antimicrobial activity against various pathogens. Preliminary studies suggest its potential efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, which are significant due to their increasing resistance to conventional antibiotics .

Neurotransmitter Interaction
The compound has been investigated for its interactions with neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions may have implications for developing treatments for neurological disorders.

Therapeutic Applications

1-(3,5-Dichlorophenyl)-2-methylpropan-1-ol has shown promise in several therapeutic areas:

  • Anti-inflammatory Effects : Studies suggest that the compound may possess anti-inflammatory properties, potentially making it useful in treating conditions characterized by inflammation.
  • Anticancer Activity : Some derivatives of similar compounds have demonstrated anticancer effects in vitro, indicating that further exploration of this compound could lead to novel cancer therapies .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 1-(3,5-Dichlorophenyl)-2-methylpropan-1-ol against multidrug-resistant strains of S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 64 µg/mL against methicillin-resistant strains, showcasing its potential as a scaffold for developing new antimicrobial agents .

Case Study 2: Neuropharmacological Potential

In a pharmacological study, the interaction of the compound with serotonin receptors was examined. Results indicated that it could act as a partial agonist at specific receptor subtypes, suggesting potential applications in treating mood disorders.

Data Table: Comparative Analysis of Structural Analogues

Compound NameStructure TypeAntimicrobial ActivityNeurotransmitter InteractionPotential Therapeutic Use
1-(3,5-Dichlorophenyl)-2-methylpropan-1-olAlcohol derivativeModerate (MIC 64 µg/mL)Partial agonistAnti-inflammatory, Anticancer
5-FluorobenzimidazoleBenzimidazole derivativeHigh (MIC < 16 µg/mL)UnknownAnticancer
N-(3,5-Dichloro-2-hydroxyphenyl)Hydroxy derivativeModerateAgonistAntimicrobial

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The dichlorophenyl group can interact with enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes .

Comparison with Similar Compounds

Halogen-Substituted Alcohols

a) 1-(3,5-Dichlorophenyl)-2,2,2-Trifluoroethanol (C₈H₅Cl₂F₃O)
  • Structural Differences: Replaces the methylpropanol chain with a trifluoroethanol group.
  • Reactivity: Fluorine substituents may improve thermal stability and resistance to oxidation, making it suitable for high-performance materials or agrochemicals .
  • Applications: Potential use in fluorinated surfactants or pharmaceuticals.
b) 1-(3,5-Dichlorophenyl)-2,2,4,4,4-Pentafluoro-3,3-dihydroxybutan-1-one (C₉H₃Cl₂F₅O₃)
  • Structural Differences : Features a pentafluorinated dihydroxyketone backbone.
  • Impact on Properties: Spectroscopy: Distinct ¹H NMR signals (e.g., δH = 7.94 ppm for aromatic protons, 4.54 ppm for hydroxyl groups) differ from non-fluorinated alcohols . Synthetic Utility: High-yield synthesis (95%) via Selectfluor®-mediated fluorination, suggesting efficient scalability for industrial applications .
c) 1-(3,5-Dimethoxyphenyl)-2-methylpropan-2-ol (C₁₂H₁₈O₃)
  • Structural Differences : Methoxy (-OCH₃) groups replace chlorine atoms.
  • Impact on Properties :
    • Electron Effects : Methoxy groups are electron-donating, reducing acidity and altering solubility in polar solvents compared to the electron-withdrawing dichlorophenyl group .
    • Reactivity : Increased susceptibility to electrophilic aromatic substitution due to enhanced ring activation .

Urea and Lactam Derivatives

a) 1-(3,5-Dichlorophenyl)-3-methylurea (C₈H₈Cl₂N₂O)
  • Structural Differences : Urea (-NHCONH-) group replaces the alcohol.
  • Impact on Properties :
    • Bioactivity : Urea derivatives are common in herbicides and fungicides; this compound is standardized for food analysis, suggesting regulatory relevance .
    • Hydrogen Bonding : The urea moiety supports stronger intermolecular interactions than alcohols, affecting crystallinity and solubility .
b) 1-(3,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic Acid (C₁₀H₉Cl₂NO₃)
  • Structural Differences : Lactam (cyclic amide) ring with a carboxylic acid substituent.
  • Impact on Properties :
    • Conformational Rigidity : The lactam restricts molecular flexibility, influencing binding affinity in biological systems .
    • Acidity : The dichlorophenyl group synergizes with the carboxylic acid to enhance acidity, enabling use in pH-sensitive applications .

Aldehyde and Pyrrole Derivatives

a) 1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde (C₁₁H₇Cl₂NO)
  • Structural Differences : Pyrrole ring and aldehyde functional group.
  • Impact on Properties: Reactivity: The aldehyde group enables nucleophilic additions (e.g., Schiff base formation), unlike the alcohol’s nucleophilic hydroxyl group . Electron Effects: Pyrrole’s aromaticity and electron-rich nature may alter redox behavior compared to the dichlorophenyl-propanol system .

Biological Activity

1-(3,5-Dichlorophenyl)-2-methylpropan-1-ol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic implications, supported by various research findings and case studies.

Chemical Structure and Synthesis

The molecular formula of 1-(3,5-Dichlorophenyl)-2-methylpropan-1-ol includes a dichlorophenyl group that enhances its chemical properties. The synthesis typically involves nucleophilic substitution reactions, where 3,5-dichlorobenzyl chloride reacts with 2-amino-2-methylpropan-1-ol under basic conditions. This reaction pathway is crucial for producing this compound in both laboratory and industrial settings.

Biological Activity Overview

Research indicates that 1-(3,5-Dichlorophenyl)-2-methylpropan-1-ol exhibits several biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter cellular signaling pathways. This inhibition is significant for therapeutic applications targeting inflammatory responses and microbial infections.
  • Receptor Binding : Studies suggest that it may interact with various receptors, potentially influencing physiological processes such as neurotransmission and inflammation.

Antimicrobial Activity

The antimicrobial properties of 1-(3,5-Dichlorophenyl)-2-methylpropan-1-ol have been evaluated against various pathogens. In vitro assays have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values indicate a promising potential for developing new antimicrobial agents .

PathogenMIC (µg/mL)
Staphylococcus aureus64
Klebsiella pneumoniae128
Acinetobacter baumannii128

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It acts by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In laboratory models, it has shown significant reductions in inflammatory markers, suggesting potential use in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the effectiveness of 1-(3,5-Dichlorophenyl)-2-methylpropan-1-ol:

  • Smoking Cessation : A study explored the compound's role as a potential aid in smoking cessation therapies by examining its effects on nicotine receptors and withdrawal symptoms .
  • Anticancer Activity : Research has indicated that derivatives of this compound exhibit anticancer properties against various cancer cell lines. For instance, compounds similar to 1-(3,5-Dichlorophenyl)-2-methylpropan-1-ol showed cytotoxic effects on lung cancer cells (A549) with IC50 values significantly lower than those of standard chemotherapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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